molecular formula C10H15O4S- B1238317 (s)-Camphorsulfonate

(s)-Camphorsulfonate

Cat. No. B1238317
M. Wt: 231.29 g/mol
InChI Key: MIOPJNTWMNEORI-GMSGAONNSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-camphorsulfonate is the S enantiomer of camphorsulfonate. It is a conjugate base of a (S)-camphorsulfonic acid. It is an enantiomer of a (R)-camphorsulfonate.

Scientific Research Applications

Spectroscopic and Docking Properties

(S)-Camphorsulfonate has been studied for its spectroscopic characteristics and reactive charge transfer properties using Density Functional Theory (DFT). The compound exhibits potential in the medical field as an anti-inflammatory agent, with molecular docking analyses supporting its biological activity. The studies also delve into its spectroscopic properties, confirming the theoretical results through experimental techniques like FT-IR and FT-Raman, and exploring the intermolecular and intramolecular interactions through NBO analysis (Sangeetha et al., 2020).

Synthesis of Novel Ligands

Research has focused on synthesizing novel chiral camphorsulfonamide ligands from commercially available D-camphorsulfonic acid. These ligands are significant in the fields of medicine, chemistry, and light industry due to their chirality and role as organic chemical intermediates. The synthesis process involves acid chlorination, coupling, imidization, and reduction reactions, highlighting the practical significance of camphorsulfonate derivatives (Luo Yi-ming, 2013).

Stereoselectivity in Ionic Liquids

A study on camphorsulfonate in ionic liquids reveals its role in increasing the number of free imidazolium cations, leading to effective stereoselective Diels-Alder reactions. This research demonstrates the impact of camphorsulfonate as a halogen-free anion on the stereoselectivity of organic reactions, providing insights into its application in synthetic chemistry (Nobuoka et al., 2005).

Genotoxic Impurities in Pharmaceuticals

Camphorsulfonic acid salts, used in pharmaceutical manufacturing, can form alkyl camphorsulfonates, considered potential genotoxic impurities (PGIs). Research has developed sensitive and accurate analytical methods to control these PGIs in active pharmaceutical ingredients (APIs), contributing to safer pharmaceutical production practices (Lee et al., 2022).

Conducting Polymers and Electrochromic Films

Camphorsulfonic acid-doped polyaniline (PANI) films have been explored for their infrared variable emissivity electrochromic properties. These films, prepared on porous flexible substrates, exhibit significant potential in infrared devices for applications like IR camouflage and thermal control, showcasing the versatility of camphorsulfonate in material science (Zhang et al., 2019).

properties

Product Name

(s)-Camphorsulfonate

Molecular Formula

C10H15O4S-

Molecular Weight

231.29 g/mol

IUPAC Name

[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate

InChI

InChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14)/p-1/t7-,10-/m1/s1

InChI Key

MIOPJNTWMNEORI-GMSGAONNSA-M

Isomeric SMILES

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)[O-])C

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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